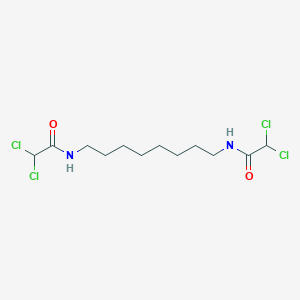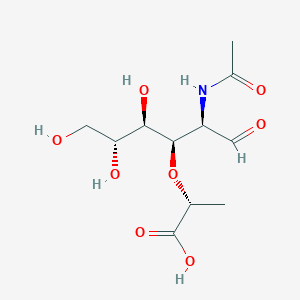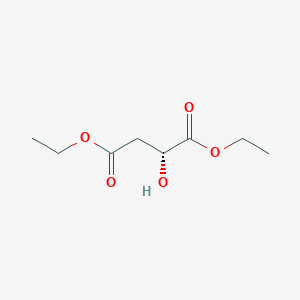
Fertilysin
概要
説明
WIN 18446 は、N,N’-1,8-オクタニルビス[2,2-ジクロロアセトアミド]としても知られており、ビス-(ジクロロアセチル)-ジアミン化合物です。この化合物は、レチノールからレチノイン酸の生合成に関与するアルデヒドデヒドロゲナーゼ 1a2 (ALDH1a2) を阻害する能力で知られています。 この阻害は精子形成に大きな影響を与え、WIN 18446 は生殖生物学および避妊研究において関心の高い化合物となっています .
科学的研究の応用
WIN 18446 has several scientific research applications, including:
Reproductive Biology: Used to study the regulation of spermatogenesis by inhibiting retinoic acid biosynthesis, leading to reversible infertility in male animals
Contraceptive Research: Investigated as a potential male contraceptive due to its ability to suppress spermatogenesis.
Retinoid Metabolism Studies: Employed to understand the role of retinoic acid in various biological processes by inhibiting its synthesis.
Obesity Research: Studied for its potential effects on adiposity and retinoid metabolism in animal models.
作用機序
WIN 18446 は、レチノールからレチノイン酸への変換に不可欠な酵素であるアルデヒドデヒドロゲナーゼ 1a2 (ALDH1a2) を阻害することで効果を発揮します。レチノイン酸は、精巣における生殖細胞の分化と発達に不可欠です。ALDH1a2 を阻害することで、WIN 18446 はレチノイン酸のレベルを低下させ、精子形成の抑制につながります。 この阻害は可逆的で、化合物の投与を中止すると正常な精子形成が再開します .
生化学分析
Biochemical Properties
Fertilysin plays a significant role in biochemical reactions by inhibiting the enzyme aldehyde dehydrogenase 1a2 (ALDH1a2), a member of the aldehyde dehydrogenase family . This inhibition blocks the production of retinoic acid, a crucial molecule for spermatogenesis. By preventing the synthesis of retinoic acid, this compound effectively disrupts the production of sperm . Additionally, this compound’s interaction with ALDH1a2 also affects the metabolism of ethanol, leading to side effects similar to those of disulfiram (Antabuse) .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In testicular cells, this compound’s inhibition of retinoic acid production leads to a marked suppression of spermatogenesis . This disruption in sperm production is accompanied by alterations in retinoid metabolism, which can have broader implications for cellular function . Furthermore, this compound’s impact on cell signaling pathways, gene expression, and cellular metabolism underscores its potential as a tool for studying these processes in a controlled laboratory setting .
Molecular Mechanism
At the molecular level, this compound’s mechanism of action involves binding to and inhibiting ALDH1a2 . This enzyme inhibition prevents the conversion of retinaldehyde to retinoic acid, a critical step in the retinoid metabolic pathway . The resulting decrease in retinoic acid levels leads to the suppression of genes involved in spermatogenesis, thereby inhibiting sperm production . Additionally, this compound’s interaction with ALDH1a2 affects the metabolism of other aldehydes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory effects on ALDH1a2 and spermatogenesis . Prolonged exposure to this compound can lead to degradation and a subsequent decrease in its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound’s impact on cellular function can persist, with potential implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits spermatogenesis without causing significant adverse effects . Higher doses of this compound have been associated with toxic effects, including disruptions in retinoid metabolism and potential teratogenic effects . These findings highlight the importance of dosage optimization in the use of this compound for research and therapeutic purposes .
Metabolic Pathways
This compound is involved in the retinoid metabolic pathway, where it inhibits the enzyme ALDH1a2 . This inhibition prevents the conversion of retinaldehyde to retinoic acid, a key molecule in the regulation of spermatogenesis . By disrupting this pathway, this compound alters the levels of retinoid metabolites, affecting cellular processes dependent on retinoic acid . Additionally, this compound’s interaction with other aldehyde dehydrogenases may influence metabolic flux and metabolite levels in various tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target tissues, such as the testes . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for binding proteins . Understanding these transport mechanisms is crucial for optimizing this compound’s efficacy and minimizing potential side effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with ALDH1a2 and other biomolecules . The compound’s activity and function are influenced by its localization, as it must reach specific cellular compartments to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to its sites of action .
準備方法
合成経路および反応条件
WIN 18446 の合成は、1,8-ジアミノオクタンとジクロロアセチルクロリドの反応を含みます。反応は通常、ジクロロメタンまたはクロロホルムなどの不活性溶媒中で、無水条件下で行われ、アシルクロリドの加水分解を防ぎます。反応は以下のように進行します。
- 1,8-ジアミノオクタンを不活性溶媒に溶解します。
- 低温 (0-5℃) を維持しながら、ジクロロアセチルクロリドを溶液にゆっくりと添加し、発熱反応を制御します。
- 反応混合物を室温で数時間攪拌します。
- 再結晶またはカラムクロマトグラフィーで生成物を精製して、WIN 18446 を固体として得ます .
工業的製造方法
WIN 18446 の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。プロセスには以下が含まれます。
- 工業用反応器で、1,8-ジアミノオクタンとジクロロアセチルクロリドを大規模に混合します。
- 高収率と純度を確保するために、反応条件を継続的に監視および制御します。
- 高速液体クロマトグラフィー (HPLC) などの高度な精製技術を使用して、目的の製品品質を実現します .
化学反応の分析
反応の種類
WIN 18446 は、反応性のジクロロアセチル基の存在により、主に置換反応を起こします。これらの反応には以下が含まれます。
求核置換: ジクロロアセチル基は、アミンやチオールなどの求核剤に置き換えることができます。
一般的な試薬と条件
求核置換: 塩基性条件下での第一級または第二級アミン、チオール、アルコールなどの試薬。
加水分解: 加水分解反応を促進するための酸性または塩基性水溶液.
主な生成物
求核置換: 置換アミドまたはチオアミドの生成。
加水分解: カルボン酸と対応するアミンの生成.
科学研究の応用
WIN 18446 は、以下を含むいくつかの科学研究の応用があります。
類似化合物との比較
WIN 18446 は、ALDH1a2 の特異的な阻害と精子形成に対する可逆的な影響により、ユニークです。類似の化合物には以下が含まれます。
ビス-(ジクロロアセチル)-ジアミン: このクラスの他のメンバーも ALDH1a2 を阻害しますが、効力と特異性は異なる場合があります.
レチノイン酸合成阻害剤: シトラールやジスルフィラムなどの化合物は、レチノイン酸合成を阻害しますが、メカニズムは異なります
特性
IUPAC Name |
2,2-dichloro-N-[8-[(2,2-dichloroacetyl)amino]octyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Cl4N2O2/c13-9(14)11(19)17-7-5-3-1-2-4-6-8-18-12(20)10(15)16/h9-10H,1-8H2,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOMZVDZARKPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCNC(=O)C(Cl)Cl)CCCNC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163783 | |
| Record name | N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1477-57-2 | |
| Record name | N,N′-1,8-Octanediylbis[2,2-dichloroacetamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis(dichloroacetyl)-1,8-octamethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fertilysin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-octamethylenebis(dichloroacetamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERTILYSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F56RA64JN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Fertilysin a valuable tool in studying congenital heart defects?
A1: While this compound itself is not a therapeutic drug, its ability to consistently induce specific heart defects makes it invaluable for research. [] Specifically, exposure to this compound during early gestation in rats reliably results in persistent truncus arteriosus, a condition where a single large vessel leaves the heart instead of the normal separation of the aorta and pulmonary artery. [] This predictability, coupled with a high incidence rate (100% in rat fetuses) and the similarity of the induced defect to DiGeorge syndrome in humans, makes this compound an ideal agent for studying the mechanisms behind this specific congenital heart defect. []
Q2: How does this compound impact fetal heart development?
A2: Research suggests that this compound disrupts the normal development of the pharyngeal arches, crucial structures in the developing embryo that contribute to the formation of the face, neck, and heart. [] This disruption can manifest as agenesis (absence) or incomplete development of the fifth and sixth pharyngeal arches, leading to anomalies in the aortic arch, a major blood vessel branching off the heart. [] In particular, this compound exposure can lead to pulmonary circulation being routed through the fourth pharyngeal arch, a deviation from the normal developmental pathway. []
Q3: Does this compound impact other aspects of fetal development besides the heart?
A3: Yes, this compound exposure has been linked to a constellation of defects reminiscent of DiGeorge syndrome in humans. [] This includes not only cardiovascular malformations like persistent truncus arteriosus but also hypoplasia or aplasia of the thymus, a critical organ for immune system development. [] This suggests that this compound's disruptive effects extend beyond just the cardiovascular system, likely impacting multiple developing organ systems simultaneously.
Q4: What is the significance of studying the effects of truncal valve insufficiency in the context of this compound-induced truncus arteriosus?
A4: Research using a rat model of this compound-induced truncus arteriosus has shed light on the impact of truncal valve insufficiency, a complication where the valve of the single large vessel (truncus arteriosus) fails to function properly. [] Findings indicate that in fetal rats with truncus arteriosus, the presence of truncal valve insufficiency correlates with increased ventricular volume load, signifying a potential strain on the heart's pumping ability. [] This highlights the importance of understanding the interplay between structural defects and functional impairments in the context of this compound-induced cardiovascular anomalies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol](/img/structure/B122851.png)

![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B122856.png)


![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)
